2-Methoxypyrimidine-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERUNNHMVZFFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389971 | |
| Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-32-1 | |
| Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxypyrimidine-5-carboxaldehyde | |
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Synthetic Methodologies and Strategies for 2 Methoxypyrimidine 5 Carbaldehyde and Its Precursors
Formylation Reactions for Pyrimidine-5-carbaldehyde (B119791) Synthesis
The introduction of a formyl group at the C-5 position of the pyrimidine (B1678525) ring is a crucial step in the synthesis of the target molecule. The electron-deficient nature of the pyrimidine ring generally directs electrophilic substitution to the C-5 position. wikipedia.org
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.org The reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgrsc.org This electrophilic species then attacks the pyrimidine ring to introduce the formyl group. rsc.org
For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reagent has been studied, yielding 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359). mdpi.com This reaction highlights the feasibility of formylating pyrimidine derivatives, even those with hydroxyl substituents, which can influence the reactivity of the ring. mdpi.com The choice of solvent can also play a critical role in the reaction's success, with various options like o-xylene, DMF, benzene (B151609), and dichloroethane being explored. mdpi.com
A notable application of this methodology is the synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. researchgate.net These precursors are themselves prepared by formylating α-oxoketene dithioacetals with a Vilsmeier reagent. researchgate.net
Direct formylation methods provide an alternative to the Vilsmeier-Haack reaction for introducing an aldehyde group onto the pyrimidine ring. While specific examples for the direct formylation of a 2-methoxypyrimidine (B189612) to its 5-carbaldehyde derivative are not extensively detailed in the provided context, general principles of electrophilic substitution on pyrimidines suggest that such transformations are plausible. wikipedia.org These methods might involve the use of other formylating agents or metal-catalyzed processes to achieve the desired transformation.
Nucleophilic Aromatic Substitution (SNAr) Routes for Pyrimidine Ring Derivatization
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of functional groups onto the ring. nih.gov This is particularly relevant for the synthesis of 2-methoxypyrimidine-5-carbaldehyde, where the methoxy (B1213986) group is introduced via this pathway. The pyrimidine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, especially at the C-2, C-4, and C-6 positions. stackexchange.com
The introduction of the methoxy group at the C-2 position of a pyrimidine ring is typically achieved through the reaction of a 2-halopyrimidine with a methoxide (B1231860) source. The regioselectivity of SNAr reactions on dihalopyrimidines, such as 2,4-dichloropyrimidine, is a well-studied phenomenon. Generally, nucleophilic attack is favored at the C-4 position. stackexchange.comwuxiapptec.com However, the presence of substituents on the ring can significantly influence this selectivity. For example, an electron-donating group at the C-6 position can favor substitution at the C-2 position. wuxiapptec.com
Computational studies using Density Functional Theory (DFT) have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) in 2,4-dichloropyrimidines can predict the site of nucleophilic attack. wuxiapptec.com For the synthesis of 2-methoxypyrimidine derivatives, a 2-chloropyrimidine (B141910) precursor is reacted with sodium methoxide.
While not directly involved in the synthesis of this compound, amination reactions are a crucial class of SNAr transformations on halogenated pyrimidines and are often employed in the synthesis of related, biologically active molecules. thieme-connect.comresearchgate.net These reactions typically involve the displacement of a halide at the C-2, C-4, or C-6 positions by an amine nucleophile. thieme-connect.com
The reactivity of chloropyrimidines towards amination can be enhanced by the introduction of an electron-withdrawing group on the ring or on an exocyclic amino substituent. thieme-connect.com Conversely, the introduction of the first amino group can deactivate the ring towards a second substitution, often necessitating harsher reaction conditions. thieme-connect.com Various methods have been developed to facilitate these reactions, including the use of palladium catalysts for aryl- and heteroarylamines, or non-catalyzed SNAr conditions for more nucleophilic dialkylamines. mit.edu The use of water as a solvent has also been explored to promote amination under acidic conditions. nih.govacs.org
| Reaction Type | Substrate | Reagent | Product | Key Findings | Reference |
| Regioselective Amination | 5-trimethylsilyl-2,4-dichloropyrimidine | Aryl- and heteroarylamines | 2-amino-5-trimethylsilyl-4-chloropyrimidine | Palladium catalyst required for high efficiency. | mit.edu |
| SNAr Amination | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | Reaction rate is higher in water than in organic solvents. | nih.govacs.org |
| N-Nitroso Assisted Amination | Chloropyrimidines | Amines | Pyrimidine-diamines | N-nitroso group activates the ring towards nucleophilic substitution. | thieme-connect.com |
Cyclocondensation and Ring-Forming Approaches
The construction of the pyrimidine ring itself is a fundamental strategy in heterocyclic chemistry. wikipedia.org These methods, known as cyclocondensation reactions, typically involve the reaction of a 1,3-dielectrophilic component with a C-N-C synthon. mdpi.com
A classic example is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Many variations of this reaction exist, including multicomponent reactions that allow for the rapid assembly of complex pyrimidine structures. mdpi.comresearchgate.net For instance, pyrimidines can be synthesized from ketones and nitriles using a copper catalyst under basic conditions. organic-chemistry.org
Another approach involves the reaction of α-formylaroylketene dithioacetals with guanidine (B92328) or benzamidine (B55565) to yield pyrimidine-5-carbaldehydes. researchgate.net Furthermore, a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org These esters can then potentially be converted to the corresponding aldehydes.
| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference |
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | - | 2-Substituted pyrimidines | mdpi.com |
| Copper-catalyzed Cyclization | Ketones, Nitriles | Copper catalyst, Basic conditions | Diversely functionalized pyrimidines | organic-chemistry.org |
| Dithioacetal Cyclocondensation | α-Formylaroylketene dithioacetals, Guanidine/Benzamidine | - | Pyrimidine-5-carbaldehydes | researchgate.net |
| Amidinium Salt Condensation | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | - | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |
Strategies from Acyclic Precursors
A key strategy for the synthesis of the pyrimidine core of this compound involves the cyclocondensation of acyclic fragments. One such method describes the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to the target carbaldehyde via reduction.
This approach utilizes the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org The acyclic propen-1-ol derivative provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the ester functionality at the C5 position. The amidine salt supplies the N1 and N3 atoms and the C2 substituent. To obtain the desired 2-methoxy derivative, methoxyacetamidine would be the required amidine component. The resulting 2-methoxypyrimidine-5-carboxylic ester can then be converted to this compound through standard reduction procedures.
A general representation of this cyclocondensation is shown below:

Utility of α-Formylaroylketene Dithioacetals in Pyrimidine Synthesis
An alternative and facile one-pot synthetic route to pyrimidine-5-carbaldehydes employs α-formylaroylketene dithioacetals as versatile precursors. These compounds serve as active starting materials for the synthesis of a variety of functionalized pyrimidines.
The synthesis involves the reaction of α-formylaroylketene dithioacetals with amidines in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This cyclo-condensation reaction directly affords the pyrimidine-5-carbaldehyde derivatives. The α-formylaroylketene dithioacetals themselves are typically prepared from the corresponding α-oxoketene dithioacetals through a formylation reaction, for instance, using DMF and phosphorus oxychloride (POCl₃). rsc.org
For the synthesis of this compound, methoxyacetamidine would be the chosen amidine to react with an appropriate α-formylketene dithioacetal, leading directly to the target molecule. This method highlights the efficiency of using highly functionalized acyclic precursors to construct the heterocyclic ring with the desired substitution pattern in a single step.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of chemical synthesis to ensure high efficiency and yield. While specific optimization data for the synthesis of this compound is not extensively detailed in the literature, valuable insights can be drawn from analogous reactions, such as the Vilsmeier-Haack formylation of substituted pyrimidines. The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich heterocyclic rings. rsc.orgmdpi.comijpcbs.com
A study on the formylation of 2-methylpyrimidine-4,6-diol to produce 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde provides a clear example of how reaction parameters can be systematically varied to improve the outcome. mdpi.comresearchgate.net In this work, the influence of different solvents on the reaction time and product yield was investigated.
The reaction involved treating 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent (generated from POCl₃ and DMF) in various solvents. The results demonstrated that the choice of solvent significantly impacts the efficiency of the reaction.
Table 1: Influence of Solvent on the Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol
| Solvent | Reaction Time (hours) | Yield (%) |
|---|---|---|
| Benzene | 6 | 48 |
| o-Xylene | 7 | 50 |
| 1,2-Dichloroethane | 8 | 39 |
| DMF | 5 | 61 |
Data sourced from a study on the formylation of 2-methylpyrimidine-4,6-diol. mdpi.comresearchgate.net
As indicated in the table, conducting the reaction in DMF resulted in the highest yield (61%) and the shortest reaction time (5 hours). mdpi.comresearchgate.net This suggests that for the formylation of pyrimidine rings, polar aprotic solvents like DMF can be superior. This principle could be applied to optimize the synthesis of this compound, particularly if a formylation step is employed on a 2-methoxypyrimidine precursor.
Further optimization strategies for pyrimidine synthesis in general include the screening of different bases, catalysts, and temperature profiles. For instance, in the synthesis of fused pyrimidines, various solid basic catalysts have been tested, with Mg-Al-Hydrotalcite showing excellent performance in terms of yield and reaction time under specific conditions. researchgate.net Such systematic screening of reaction parameters is a cornerstone of developing robust and efficient synthetic protocols for compounds like this compound.
Chemical Reactivity and Transformation Pathways of 2 Methoxypyrimidine 5 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is the most reactive site on the molecule for a variety of transformations. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. masterorganicchemistry.com
As an aromatic aldehyde lacking α-hydrogens, 2-Methoxypyrimidine-5-carbaldehyde is an ideal substrate for crossed-aldol condensation reactions, particularly the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation with a ketone or aldehyde that possesses an α-hydrogen. wikipedia.orgnih.gov The reaction proceeds through the formation of a β-hydroxy carbonyl compound, which typically dehydrates readily to yield an α,β-unsaturated carbonyl compound, often referred to as a chalcone (B49325) analogue. nih.gov
The general mechanism involves the deprotonation of the enolizable ketone (e.g., acetone) by a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and subsequent base-catalyzed dehydration yields the final product.
| Reactant | Catalyst | Product Structure (Post-Dehydration) | Product Name |
| Acetone | NaOH or KOH | (E)-4-(2-methoxypyrimidin-5-yl)but-3-en-2-one | |
| Acetophenone (B1666503) | NaOH or KOH | (E)-1-phenyl-3-(2-methoxypyrimidin-5-yl)prop-2-en-1-one | |
| Cyclohexanone | NaOH or KOH | (E)-2-(2-methoxypyrimidin-5-ylmethylene)cyclohexan-1-one |
The aldehyde functional group can be readily reduced to a primary alcohol, (2-methoxypyrimidin-5-yl)methanol. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent often used in protic solvents like ethanol (B145695) or methanol, while LiAlH₄ is a much stronger reducing agent that requires anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step (e.g., by adding water or a mild acid) to yield the final alcohol product.
| Reagent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (2-methoxypyrimidin-5-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | (2-methoxypyrimidin-5-yl)methanol |
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-Methoxypyrimidine-5-carboxylic acid. clearsynth.com This transformation involves the addition of an oxygen atom and is typically accomplished using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, or chromic acid-based reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), are effective for this purpose. The resulting 2-Methoxypyrimidine-5-carboxylic acid is itself a stable and useful synthetic intermediate. clearsynth.com
| Reagent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic (NaOH/H₂O), then acid workup | 2-Methoxypyrimidine-5-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0°C to room temp. | 2-Methoxypyrimidine-5-carboxylic acid |
| Silver(I) Oxide (Ag₂O) | Basic (NaOH/H₂O) | 2-Methoxypyrimidine-5-carboxylic acid |
Nucleophilic addition is the most fundamental reaction of the aldehyde group in this compound. masterorganicchemistry.com A wide array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and breaking the C=O pi bond. masterorganicchemistry.comyoutube.com This creates a tetrahedral intermediate that is typically protonated to give an alcohol derivative. youtube.com
Examples of important nucleophilic addition reactions include:
Grignard Reactions: Reaction with organomagnesium halides (R-MgX) followed by an acidic workup produces a secondary alcohol. For instance, reacting this compound with methylmagnesium bromide would yield 1-(2-methoxypyrimidin-5-yl)ethanol.
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN/HCl) results in the formation of a cyanohydrin, 2-hydroxy-2-(2-methoxypyrimidin-5-yl)acetonitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Nucleophile (Reagent) | Intermediate | Final Product (after workup) | Product Class |
| Methylmagnesium Bromide (CH₃MgBr) | Alkoxide | 1-(2-methoxypyrimidin-5-yl)ethanol | Secondary Alcohol |
| Phenylithium (C₆H₅Li) | Alkoxide | (2-methoxypyrimidin-5-yl)(phenyl)methanol | Secondary Alcohol |
| Sodium Cyanide (NaCN/H⁺) | Alkoxide | 2-hydroxy-2-(2-methoxypyrimidin-5-yl)acetonitrile | Cyanohydrin |
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing nature of the carbaldehyde group at the 5-position. This electronic property makes the ring susceptible to nucleophilic attack and can influence substitution reactions. wur.nl
The electron-deficient character of the pyrimidine ring generally deactivates it towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAr), although this often requires a good leaving group at one of the ring positions (e.g., a halogen).
In the case of this compound, the methoxy (B1213986) group at the C2 position is a potential site for nucleophilic substitution. Strong nucleophiles can displace the methoxy group, particularly under harsh conditions or if the ring is further activated, for example, by quaternization of one of the ring nitrogens. wur.nl Furthermore, strong basic nucleophiles, such as carbanions derived from ketones, can in some cases initiate more complex reaction pathways, including ring transformations where the pyrimidine ring is converted into a different ring system, such as a pyridine (B92270) or benzene (B151609) derivative. researchgate.net The specific course of reaction is highly dependent on the nucleophile, base, and reaction conditions employed. researchgate.net
Transformations Involving the Methoxy Group
The reactivity of this compound is significantly influenced by the 2-methoxy group. Situated on an electron-deficient pyrimidine ring, which is further activated by the electron-withdrawing carbaldehyde group at the 5-position, the methoxy group is an excellent leaving group in nucleophilic aromatic substitution reactions.
This susceptibility allows for the strategic replacement of the methoxy group to introduce a variety of functional groups at the C-2 position. Common transformations include:
Amination: Reaction with primary or secondary amines leads to the formation of 2-aminopyrimidine (B69317) derivatives. This displacement is crucial for building scaffolds used in medicinal chemistry.
Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to yield the corresponding pyrimidin-2-one derivative.
Thionation: Treatment with reagents like Lawesson's reagent or phosphorus pentasulfide can convert the methoxy group (following hydrolysis to the pyrimidinone) into a thione, yielding a 2-thioxopyrimidine.
These transformations are fundamental for diversifying the pyrimidine core, enabling the synthesis of a wide array of derivatives with potentially different biological and chemical properties. The electron-withdrawing nature of the 5-carbaldehyde group facilitates these substitutions by stabilizing the Meisenheimer complex intermediate formed during the nucleophilic attack at C-2.
Influence of Substituents on Ring Activation and Deactivation
The chemical behavior of the pyrimidine ring in this compound is governed by the interplay of the electronic effects of its two substituents.
2-Methoxy Group: This group exerts a dual electronic effect. It is electron-withdrawing inductively (-I effect) due to the oxygen atom's electronegativity. However, it is a strong electron-donating group by resonance (+R effect), as the oxygen's lone pairs can delocalize into the pyrimidine ring. In nucleophilic aromatic substitutions, the +R effect helps to stabilize the transition state for attack at the C-4 and C-6 positions, but its primary role in this context is to act as a leaving group at the C-2 position.
5-Carbaldehyde Group: This group is strongly electron-withdrawing through both induction (-I) and resonance (-R). It significantly deactivates the pyrimidine ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic attack. The aldehyde group draws electron density out of the ring, making the carbon atoms (particularly C-2, C-4, and C-6) more electrophilic and susceptible to attack by nucleophiles.
The combined effect of these substituents makes the C-2 position the most probable site for nucleophilic substitution (due to the methoxy leaving group) and the aldehyde group the primary center for condensation reactions.
Formation of Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of bicyclic heterocyclic compounds through annulation reactions, where a new ring is fused onto the pyrimidine core.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a purine (B94841) isostere of significant interest in medicinal chemistry. nih.gov A common and direct method for its synthesis from this compound involves a condensation-cyclization reaction with hydrazine (B178648) or its derivatives.
The reaction proceeds in two key steps:
Hydrazone Formation: The aldehyde group readily condenses with hydrazine hydrate (B1144303) to form the corresponding hydrazone.
Intramolecular Cyclization: The terminal amino group of the hydrazone then acts as an intramolecular nucleophile, attacking the electron-deficient C-4 position of the pyrimidine ring. This is followed by elimination of a molecule of water to yield the aromatic pyrazolo[3,4-d]pyrimidine ring system. rsc.org
During this cyclization, the 2-methoxy group may be retained or subsequently displaced, allowing for further functionalization. This reaction provides a regioselective route to 1H-pyrazolo[3,4-d]pyrimidines.
Table 1: Proposed Synthesis of Pyrazolo[3,4-d]pyrimidine
| Reactant | Reagent | Product |
| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 2-Methoxy-1H-pyrazolo[3,4-d]pyrimidine |
Construction of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines, another class of privileged heterocyclic scaffolds, can be constructed using this compound through reactions that form a fused pyridine ring. orgchemres.orgnih.gov A versatile strategy involves the Friedländer annulation or similar condensation reactions with compounds containing an active methylene (B1212753) group.
A plausible pathway involves a multi-step, one-pot reaction:
Knoevenagel Condensation: The aldehyde group undergoes a base-catalyzed condensation with an active methylene compound, such as malononitrile, ethyl cyanoacetate, or a β-ketoester. This forms a pyrimidin-5-ylmethylidene intermediate.
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. For example, when using malononitrile, the nitrile group is attacked by the C-4 position of the pyrimidine ring, or a related Michael addition/cyclization cascade occurs, leading to the formation of the fused pyridine ring. Subsequent tautomerization or elimination yields the aromatic pyrido[2,3-d]pyrimidine (B1209978) system. researchgate.net
This approach allows for the introduction of various substituents onto the newly formed pyridine ring, depending on the choice of the active methylene compound.
Table 2: Proposed Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
| Reactant | Reagent | Intermediate | Product |
| This compound | Malononitrile | 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile | 5-Amino-2-methoxypyrido[2,3-d]pyrimidine-6-carbonitrile |
Other Annulation Reactions
The reactivity of the aldehyde group allows for various other annulation reactions to build different fused heterocyclic systems. For example, a fused thiophene (B33073) ring can be constructed via the Gewald reaction. In this approach, this compound would react with a compound containing an active methylene group adjacent to a nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. This three-component reaction would lead to the formation of a thieno[2,3-d]pyrimidine (B153573) derivative.
Alternatively, [3+2] annulation strategies can be employed. researchgate.net For instance, the aldehyde could be converted into an α,β-unsaturated derivative, which can then participate in cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings fused to the pyrimidine core. These advanced synthetic methods open pathways to novel and complex polycyclic systems based on the 2-methoxypyrimidine (B189612) scaffold.
Derivatization and Analog Design Strategies for 2 Methoxypyrimidine 5 Carbaldehyde
Design Principles for Enhancing Structural Diversity
The core principle for diversifying the 2-Methoxypyrimidine-5-carbaldehyde scaffold lies in the strategic manipulation of its key functional groups: the aldehyde at the C5 position and the methoxy (B1213986) group at the C2 position. The aldehyde is a prime site for carbon-carbon and carbon-nitrogen bond formation, while the methoxy group can be a target for nucleophilic substitution, offering a dual approach to structural modification.
Key design strategies include:
Reaction of the Aldehyde Group: The aldehyde functionality is a gateway to a vast chemical space. Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, allow for the introduction of a variety of substituents, leading to the formation of α,β-unsaturated systems. The Wittig reaction and its variants provide a means to introduce diverse alkenyl moieties. Furthermore, reductive amination opens the door to a wide array of amine-containing derivatives.
Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. Alternatively, it can be replaced by other nucleophiles, such as amines or thiols, to introduce different functionalities at the C2 position.
Multicomponent Reactions: Employing this compound in multicomponent reactions (MCRs) is an efficient strategy for generating complex and diverse molecular architectures in a single step. MCRs, such as the Ugi or Biginelli reactions, can rapidly build libraries of compounds with varied substitution patterns. thieme-connect.de
By combining these approaches, a combinatorial library of analogs can be designed and synthesized, systematically exploring the structure-activity relationships of the resulting compounds.
Introduction of Diverse Functional Groups
The introduction of a wide range of functional groups onto the this compound core is crucial for fine-tuning its physicochemical and biological properties. The aldehyde group serves as a primary handle for such modifications.
Reductive Amination: A prominent example of functional group introduction is through reductive amination. This reaction allows for the coupling of the aldehyde with a primary or secondary amine, followed by reduction of the resulting imine to yield a more stable amine linkage. For instance, in the synthesis of potential antitubercular agents, this compound has been successfully subjected to reductive amination with piperazine (B1678402) derivatives to create complex molecules. plos.orgnih.gov This reaction introduces a basic nitrogen atom, which can be critical for biological activity and improving pharmacokinetic properties. The use of reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride is common in these transformations. justia.comgoogle.comgoogle.com
Table 1: Examples of Functional Groups Introduced via Reductive Amination of this compound
| Amine Reactant | Resulting Functional Group | Reference |
| Piperazine | Piperazinylmethyl | plos.orgnih.gov |
| Substituted Anilines | (Substituted-phenylamino)methyl | justia.com |
Other Reactions: Beyond reductive amination, other classical organic reactions can be employed to introduce diverse functionalities. The Knoevenagel condensation, for example, can introduce cyano, nitro, and ester groups through reaction with active methylene (B1212753) compounds. thieme-connect.de The Wittig reaction allows for the introduction of a wide variety of substituted vinyl groups, depending on the choice of the phosphonium (B103445) ylide. ualberta.calookchem.com
Synthesis of Pyrimidine-Chalcone Hybrids
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of compounds with a broad spectrum of biological activities. The hybridization of a pyrimidine (B1678525) moiety with a chalcone (B49325) framework has been a fruitful strategy in the design of novel bioactive molecules. This compound is an ideal starting material for the synthesis of such hybrids.
The most common method for synthesizing pyrimidine-chalcone hybrids from this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of the aldehyde with an appropriate acetophenone (B1666503) derivative. The choice of the acetophenone allows for the introduction of various substituents on the second aromatic ring of the chalcone, providing a straightforward method for generating a library of analogs.
A series of chalcone-linked pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antiproliferative activity. In this work, pyrazolo[1,5-a]pyrimidine-5-carbaldehydes, which are structurally related to this compound, were condensed with various acetophenones to produce the corresponding chalcone hybrids.
Incorporation into Complex Molecular Architectures
The reactivity of this compound makes it a valuable building block for the synthesis of more complex and polycyclic molecular architectures. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for its integration into larger scaffolds with potential therapeutic applications.
A notable example is the rhodium-catalyzed reductive coupling of electron-deficient dienes with aldehydes, where this compound has been utilized as the aldehyde component. This reaction, mediated by formic acid, leads to the formation of Z-homoallylic alcohols, which can serve as versatile intermediates for the synthesis of more complex molecules. ualberta.ca
Furthermore, the reductive amination of this compound has been a key step in the synthesis of complex heterocyclic systems investigated as potential therapeutic agents. For instance, it has been used in the synthesis of fused bicyclic inhibitors of the menin-MLL interaction, which are being explored for cancer therapy. justia.com In another example, it was a crucial reactant in the synthesis of tricyclic ligands for the degradation of Ikaros family zinc finger proteins (IKZF2 or IKZF4), which are of interest in immunology and oncology. google.comgoogle.com The aldehyde was also employed in the synthesis of analogs of C6, a compound that inhibits the growth of Mycobacterium tuberculosis in macrophages. plos.orgnih.gov
These examples highlight the utility of this compound as a versatile synthon for constructing intricate molecular frameworks with diverse biological targets.
Development of Pyrimidine-Based Prodrug Candidates and Bioisosteres
The pyrimidine ring is a well-established pharmacophore and is often considered a bioisostere for other aromatic systems like benzene (B151609). Its ability to participate in hydrogen bonding and its unique electronic properties can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
A novel prodrug strategy has been developed that utilizes an O-methylpyrimidine moiety to mask phenolic groups in drugs. This approach aims to enhance metabolic stability against first-pass conjugation in the intestine and liver. The prodrug is designed to be activated by aldehyde oxidase (AO), which oxidizes the pyrimidine ring, leading to the release of the active parent drug. smolecule.com Although this strategy was demonstrated with O-methylpyrimidine-masked phenols, the underlying principle of enzymatic activation of a pyrimidine ring offers a conceptual framework for designing prodrugs based on this compound. The aldehyde group itself could be part of a larger prodrug system, designed for targeted release.
The concept of bioisosterism is central to modern drug design. The 2-methoxypyrimidine (B189612) unit can be considered a bioisosteric replacement for a variety of other chemical groups to modulate properties such as solubility, metabolic stability, and target binding affinity. For instance, the pyrimidine ring can mimic a phenyl ring, while the methoxy group can influence electronic distribution and steric interactions. The aldehyde at the 5-position provides a reactive handle to attach the pyrimidine scaffold to a larger molecule, allowing for the systematic exploration of its bioisosteric potential.
Advanced Applications in Chemical Research
Medicinal Chemistry Research
The pyrimidine (B1678525) scaffold is a ubiquitous feature in numerous biologically active compounds, and derivatives of 2-Methoxypyrimidine-5-carbaldehyde are being explored for a range of therapeutic applications. lookchem.com
The pyrimidine nucleus is a key structural component in many compounds exhibiting antimicrobial properties. Researchers have synthesized and evaluated a variety of pyrimidine derivatives for their efficacy against bacterial and fungal pathogens. For instance, novel series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles have been synthesized and demonstrated marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov While these compounds were not directly synthesized from this compound, they highlight the potential of the pyrimidine-5-carbonitrile scaffold, which can be conceptually derived from the aldehyde functionality of the title compound.
In another study, fused pyrimidine derivatives were synthesized and showed promising antimicrobial activities. mdpi.com These findings underscore the value of the pyrimidine core in the development of new antimicrobial agents.
A variety of bicyclic and tricyclic pyrimidine derivatives have also been synthesized and tested for their antimicrobial activities, showing the versatility of the pyrimidine scaffold in generating structurally diverse molecules with potential therapeutic value. nih.gov
The structural similarities of pyrimidines to the nucleobases found in DNA and RNA make them prime candidates for the development of antiviral drugs. Research has shown that derivatives of the pyrimidine scaffold can exhibit significant antiviral activity. For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral potency against a panel of viruses, with some compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Furthermore, analogs of 5-methoxymethyl-2'-deoxycytidine have been synthesized and shown to be potent inhibitors of Herpes Simplex Virus-1 (HSV-1) replication. nih.gov This highlights the potential of incorporating a methoxy-substituted pyrimidine moiety, similar to that in this compound, into nucleoside analogs to achieve antiviral effects. Additionally, studies on 2-thiopyrimidine-5-carbonitrile derivatives have revealed promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg
The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrimidine derivatives have emerged as a promising class of compounds. The inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, is a validated strategy in cancer therapy. nih.govrsc.org Several pyrimidine-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov For instance, a series of 4-aminopyrimidine-5-carbaldehyde (B100492) oximes were found to have potent VEGFR-2 inhibitory activity. nih.gov
Moreover, pyrimidine-5-carbonitrile hybrids have been developed as potential modulators for breast cancer, with some derivatives showing significant cytotoxic activity against human breast cancer cell lines. nih.gov The synthesis of 5-fluorinated pyrimidine-6-carboxaldehydes and their derivatives has also been explored for their potential as anticancer agents. nih.gov Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and shown to possess antiproliferative activity against various cancer cell lines. mdpi.com
| Compound Type | Target | Observed Activity | Reference |
|---|---|---|---|
| 4-Aminopyrimidine-5-carbaldehyde oximes | VEGFR-2 | Potent inhibitory activity | nih.gov |
| Pyrimidine-5-carbonitrile hybrids | Breast Cancer Cells | Significant cytotoxic activity | nih.gov |
| 5-Fluorinated pyrimidine-6-carboxaldehydes | Cancer Cells | Potential anticancer agents | nih.gov |
| Thiazolo[4,5-d]pyrimidine derivatives | Various Cancer Cell Lines | Antiproliferative activity | mdpi.com |
The versatility of the pyrimidine scaffold extends to other therapeutic areas, including anti-inflammatory and antidiabetic applications. For instance, pyrimidine-5-carbonitrile hybrids have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.gov
In the context of diabetes, pyrimidine derivatives have been investigated as potential antidiabetic agents. One study focused on the synthesis of novel pyrimidine derivatives as dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov Another research effort led to the development of fused pyrimidine derivatives with both antidiabetic and antimicrobial properties. mdpi.com
| Compound Type | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrimidine-5-carbonitrile hybrids | Anti-inflammatory | Selective COX-2 inhibition | nih.gov |
| Novel pyrimidine derivatives | Antidiabetic | Dual inhibition of α-glucosidase and α-amylase | nih.gov |
| Fused pyrimidine derivatives | Antidiabetic, Antimicrobial | Not specified | mdpi.com |
Organic Synthesis as a Versatile Building Block
This compound is a valuable and versatile building block in organic synthesis. lookchem.com Its aldehyde group can participate in a plethora of chemical reactions, including condensations, additions, and cyclizations, to construct more complex molecular frameworks. This reactivity, combined with the electronic properties of the methoxy-substituted pyrimidine ring, makes it a key precursor for the synthesis of a wide range of heterocyclic compounds. lookchem.comcymitquimica.com Researchers utilize this compound to explore new reaction pathways and develop innovative synthetic methodologies, contributing to the advancement of chemical science. lookchem.com The ability to readily modify the aldehyde group allows for the introduction of diverse functional groups, leading to the creation of novel chemical entities with tailored properties for various applications, including pharmaceuticals and agrochemicals. lookchem.com
Synthesis of Complex Organic Molecules
This compound serves as a crucial starting material for the synthesis of a variety of complex heterocyclic structures. Its aldehyde group readily participates in reactions such as reductive aminations, condensations, and couplings, allowing for the facile introduction of diverse molecular fragments.
For instance, this compound has been utilized in the synthesis of EP2 antagonist compounds. In a multi-step synthesis, this compound was reacted with a 7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine (B13198591) intermediate in the presence of acetic acid and sodium triacetoxyborohydride (B8407120) to yield a key tertiary amine product google.com. This reaction highlights the utility of the aldehyde in constructing complex, polycyclic systems with potential therapeutic applications.
Furthermore, its role in the development of potential antitubercular agents has been documented. In the synthesis of a compound designated JSF-4271, this compound was used in a reductive amination step, demonstrating its utility in creating molecules designed to inhibit the growth of Mycobacterium tuberculosis rsc.org.
The compound is also a key intermediate in the synthesis of various other heterocyclic compounds with potential applications in treating parasitic diseases and as kinase inhibitors google.comgoogle.com. A doctoral thesis has also described its use in a rhodium-catalyzed Z-selective reductive coupling reaction with an electron-deficient diene, mediated by formic acid, to produce a stereodefined homoallylic alcohol researchgate.netualberta.ca.
Preparation of Pharmaceutical Intermediates
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs smolecule.comcymitquimica.com. Consequently, this compound is a valuable intermediate in medicinal chemistry for the development of new therapeutic agents. rsc.org Its structure allows for the creation of diverse molecules with the potential for improved efficacy and selectivity. rsc.org
Patents reveal its application in the synthesis of kinase inhibitors, which are a critical class of drugs for cancer therapy google.comthieme-connect.de. The compound's structure can be elaborated to form complex molecules that interact with the active sites of specific protein kinases.
Moreover, it is employed in the creation of tricyclic ligands designed for the degradation of specific proteins, such as IKZF2 or IKZF4, which are targets in immunology and oncology. A patent describes a process where this compound undergoes reductive amination with a piperidine (B6355638) derivative, followed by purification, to yield a crucial intermediate for these protein-degrading molecules panadisplay.com.
Material Science Applications of Pyrimidine Derivatives
The electron-deficient nature and coordination capabilities of the pyrimidine ring system make its derivatives, including those accessible from this compound, attractive for applications in material science. researchgate.net
Exploration in Advanced Materials Development
The pyrimidine core is increasingly being incorporated into the design of advanced materials with specific electronic and optical properties. researchgate.net The strong electron-accepting property of the pyrimidine ring, arising from its C=N double bonds, is a key feature exploited in the development of organic semiconductors. researchgate.net
Research into pyrimidine-based materials has shown their potential in various applications:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are used as building blocks for fluorescent and phosphorescent emitters, as well as host and electron-transporting materials in OLEDs. rsc.orgpanadisplay.comresearchgate.netnih.govresearchgate.net The performance of thermally activated delayed fluorescence (TADF) emitters based on pyrimidine has been shown to surpass that of conventional fluorescent emitters. rsc.orgresearchgate.net
Nonlinear Optical (NLO) Materials: The push-pull electronic structure that can be created with pyrimidine derivatives makes them candidates for NLO materials, which have applications in optical data processing and photonics. researchgate.netrsc.orgjocpr.comresearchgate.net Studies on pyrimidine chromophores have demonstrated their potential for second-order NLO properties. researchgate.net
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, enabling the construction of MOFs. google.comacs.orgmdpi.comresearchgate.netresearchgate.net These materials have tunable pores and high surface areas, making them suitable for gas storage, separation, and catalysis. google.comacs.org For example, MOFs based on pyrimidine-5-carboxylate have shown selective gas sorption for CO2. acs.org
Applications in Functional Materials
The functionalization of the pyrimidine ring, as exemplified by this compound, allows for the fine-tuning of material properties. The aldehyde group can be used to anchor the pyrimidine unit to other molecules or surfaces, creating more complex functional materials.
Derivatives of pyrimidine are being explored for their luminescent properties, which are sensitive to their chemical environment. This has led to their investigation as chemosensors. jocpr.com Furthermore, the ability of pyrimidines to form stable complexes with metals is being harnessed to create new functional materials, such as ligand-capped gold and platinum nanoparticles with potential antimicrobial and antioxidant activities.
Catalytic Applications and Ligand Design
The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate with metal centers, making pyrimidine derivatives valuable as ligands in catalysis.
Role in Organic Transformations
Derivatives of this compound can be designed to act as specific ligands that influence the outcome of metal-catalyzed reactions. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the pyrimidine ring.
A notable application is in the design of ligands for protein degradation, where the pyrimidine moiety can be part of a larger molecule that brings a target protein and an E3 ubiquitin ligase into proximity panadisplay.com. This targeted protein degradation is a powerful strategy in drug discovery.
Furthermore, pyrimidine-based ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. While not specifically detailing the use of this compound, the general utility of pyrimidines as ligands in such transformations is well-established. The aldehyde functionality offers a convenient handle to incorporate the pyrimidine motif into more complex ligand architectures.
Development of Pyrimidine-Based Ligands for Metal Catalysis
The strategic design of ligands is a cornerstone of modern organometallic chemistry and homogeneous catalysis. The electronic and steric properties of a ligand can profoundly influence the reactivity, selectivity, and stability of a metal catalyst. Pyrimidine derivatives, with their nitrogen-rich heterocyclic structure, offer a versatile platform for the development of novel ligands. The compound this compound serves as a valuable precursor in this context, providing a reactive aldehyde group that can be readily transformed into a variety of coordinating moieties.
The development of pyrimidine-based ligands from this compound often involves the formation of Schiff bases. This is typically achieved through the condensation reaction of the aldehyde with a primary amine. This reaction is a straightforward and high-yielding method for introducing a diverse range of functionalities into the ligand structure, allowing for fine-tuning of the ligand's properties.
Once synthesized, these pyrimidine-based ligands can be coordinated to a variety of transition metals, such as palladium, copper, nickel, and rhodium, to form metal complexes. These complexes can then be evaluated for their catalytic activity in a range of organic transformations. The pyrimidine ring itself can act as a coordinating group, and the additional donor atoms introduced via the Schiff base linkage can lead to the formation of bidentate or multidentate ligands. This chelation effect often enhances the stability of the resulting metal complex.
Detailed research in this area focuses on correlating the structural features of the ligands with their performance in catalysis. For example, modifications to the steric bulk or electronic nature of the amine used in the Schiff base formation can have a significant impact on the efficiency and selectivity of the catalyst.
While specific research detailing the catalytic applications of ligands derived directly from this compound is emerging, the general principles are well-established in the broader field of pyrimidine-based catalysts. The following table illustrates the type of data that is typically generated in such research, using a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as an example.
Table 1: Hypothetical Catalytic Performance of a Palladium Complex with a Ligand Derived from this compound in a Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 1 | Toluene | 100 | 24 | 75 |
| 3 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 0.5 | Dioxane | 110 | 8 | 95 |
| 4 | 4-Bromoanisole | 4-Acetylphenylboronic acid | 1 | Toluene/Water | 100 | 12 | 88 |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | DMF | 120 | 6 | 98 |
This table showcases the systematic evaluation of a catalyst's performance under various reaction conditions, which is crucial for optimizing a catalytic process. The research in this field continues to expand, with the aim of developing more efficient and selective catalysts for a wide range of chemical transformations.
Computational and Theoretical Investigations of 2 Methoxypyrimidine 5 Carbaldehyde
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. Although specific DFT studies on 2-Methoxypyrimidine-5-carbaldehyde are not readily found in published literature, the application of this method would provide significant insights into its electronic structure and reactivity.
Prediction of Electronic Structure and Reactivity Profiles
DFT calculations could predict the electronic structure of this compound, identifying key features that govern its chemical behavior. These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The aldehyde and methoxy (B1213986) groups, along with the nitrogen atoms in the pyrimidine (B1678525) ring, would be key determinants of the molecule's reactivity profile. The aldehyde group is an electron-withdrawing group, which would influence the aromaticity and electrophilicity of the pyrimidine ring. The methoxy group, being an electron-donating group, would have an opposing effect. DFT calculations can quantify these effects, predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Illustrative Data from a Hypothetical DFT Analysis of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | C(aldehyde): +0.35, O(aldehyde): -0.45, N1: -0.25, N3: -0.28 | Indicates the partial charge on each atom, highlighting reactive centers. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published DFT data for this compound is not available.
Analysis of Reaction Mechanisms and Transition States
Computational chemistry can model the mechanisms of reactions involving this compound. For instance, in reductive amination reactions, where this aldehyde is often used, DFT could be employed to map the entire reaction pathway. This would involve calculating the energies of reactants, intermediates, transition states, and products.
By identifying the transition state structures and their corresponding activation energies, one could understand the kinetics and thermodynamics of the reaction. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in drug discovery for predicting how a ligand might interact with a biological target. While no specific docking studies featuring this compound as the primary ligand have been published, its derivatives have been investigated in medicinal chemistry contexts.
Prediction of Ligand-Target Interactions
Molecular docking simulations could be used to place this compound into the binding site of a protein. The pyrimidine ring and the aldehyde group can participate in various non-covalent interactions, such as hydrogen bonds, and hydrophobic interactions. For example, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the aldehyde group can also participate in hydrogen bonding.
These simulations would generate a docking score, which estimates the binding affinity of the molecule for the target protein. This allows for the virtual screening of large compound libraries to identify potential hits.
Conformational Analysis and Binding Affinity Studies
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. Starting from a docked pose, an MD simulation would show how the complex behaves over time, taking into account the flexibility of both the ligand and the protein.
This analysis reveals the stability of the binding pose and can identify key intermolecular interactions that are persistent throughout the simulation. Furthermore, more advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
Structure-Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound has been utilized as a chemical scaffold in the development of novel therapeutic agents.
A notable example is in the research for new antitubercular drugs. In a study targeting the response of Mycobacterium tuberculosis to environmental cues, this compound was used to synthesize an analog (JSF-4271) of a hit compound known as C6. nih.gov This was part of an SAR analysis to determine which structural features of C6 were crucial for its activity. nih.gov By replacing a 2-(ethylthio)pyrimidine (B167729) group in the original hit with the 2-methoxypyrimidine (B189612) moiety derived from this compound, researchers could probe the importance of the ethylthio group for the compound's ability to dysregulate the chloride response in the bacteria and inhibit its growth in host cells. nih.gov
This exemplifies the role of this compound in SAR studies: as a tool to systematically modify a lead compound to map out the chemical space and identify the key determinants of biological activity.
Cheminformatics and Data-Driven Research in Pyrimidine Systems
Cheminformatics and data-driven research have become indispensable tools in the study of pyrimidine systems, enabling the prediction of molecular properties and the rational design of novel compounds with desired biological activities. These computational approaches leverage statistical methods and machine learning to analyze large datasets of chemical structures and their associated biological data, thereby accelerating the discovery and development of new drugs and materials.
A cornerstone of data-driven research in this area is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net By establishing these relationships, researchers can predict the activity of untested or yet-to-be-synthesized pyrimidine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Several studies have successfully applied QSAR modeling to various classes of pyrimidine derivatives. For instance, QSAR analyses have been used to predict the activity of pyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) for anticancer applications, as larvicidal agents against Aedes aegypti, and as antileishmanial agents. nih.govresearchgate.netscielo.br These models are built using a variety of statistical techniques, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), and are rigorously validated to ensure their predictive power. nih.govscielo.br
Data-driven modeling extends beyond traditional QSAR by employing machine learning workflows on large, curated datasets from chemical databases like ChEMBL. mdpi.comresearchgate.net This approach has been particularly fruitful in cancer research involving pyrimidine and uracil (B121893) derivatives. mdpi.comresearchgate.netnih.gov The process involves collecting and curating compound data, developing workflows for descriptor selection, and using machine learning to build robust predictive models. mdpi.com These models have demonstrated the ability to generalize and make predictions for new chemical entities, which can be validated through the synthesis and experimental evaluation of novel compounds. mdpi.comnih.gov
Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide further mechanistic insights that complement data-driven models. rsc.orgijcrt.org Molecular docking predicts the preferred binding orientation of a molecule to a target protein, helping to understand the interactions that govern biological activity. rsc.orgacs.org MD simulations can then be used to assess the stability of the ligand-protein complex over time. rsc.org These methods are integral to designing novel inhibitors, as seen in studies on pyrimidine derivatives targeting focal adhesion kinase (FAK) and the JAK3/STAT pathway. rsc.orgtandfonline.com
The following tables summarize key findings and parameters from various cheminformatics studies on pyrimidine systems.
Table 1: Representative QSAR Studies on Pyrimidine Derivatives
| Target/Activity | Modeling Technique(s) | Key Statistical Parameters | Investigated Compounds | Reference |
|---|---|---|---|---|
| VEGFR-2 Inhibition | MLR, ANN | MLR: R² = 0.889; ANN: R² = 0.998 | Furopyrimidine and Thienopyrimidine derivatives | nih.gov |
| Larvicidal Activity (A. aegypti) | MLR, PLS | MLR model considered robust and validated | Substituted pyrimidine derivatives | scielo.br |
| Antileishmanial Activity | MLR, MNLR | MLR: R² = 0.824; MNLR: R² = 0.870 | Pyrimidine derivatives | researchgate.net |
MLR: Multiple Linear Regression; ANN: Artificial Neural Network; PLS: Partial Least Squares; MNLR: Multiple Non-Linear Regression; R²: Coefficient of Determination; Q²: Cross-validated R².
Table 2: Examples of Molecular Descriptors Used in Pyrimidine QSAR Studies
| Descriptor Type | Descriptor Name/Code | Description | Study Context | Reference |
|---|---|---|---|---|
| 3D-MoRSE | Mor24v | 3D-Molecule Representation of Structures based on Electron diffraction | VEGFR-2 Inhibition | nih.gov |
| RDF | RDF035u | Radial Distribution Function | VEGFR-2 Inhibition | nih.gov |
| GETAWAY | ATS3v | Geometry, Topology, and Atom-Weights Assembly | VEGFR-2 Inhibition | nih.gov |
| Steric | --- | Steric properties of substituent groups | Larvicidal Activity | scielo.br |
| Hydrophobicity | logP | Log of the octanol-water partition coefficient | Larvicidal Activity, Antiviral Activity | scielo.brresearchgate.net |
| Surface Area | Hydrophobic polar surface area | Surface area related to hydrophobicity and polarity | Larvicidal Activity | scielo.br |
Future Research Directions and Challenges
Emerging Synthetic Methodologies for Pyrimidine (B1678525) Functionalization
The development of novel and efficient synthetic methods for the functionalization of the pyrimidine ring is crucial for accessing new chemical space and creating diverse molecular libraries. tubitak.gov.tr Traditional methods for synthesizing pyrimidines often involve harsh reaction conditions and limited regioselectivity. rsc.org Recent advancements, however, are paving the way for more elegant and efficient strategies.
A significant area of research is the development of multicomponent reactions (MCRs), which allow for the construction of complex pyrimidine derivatives in a single step from three or more starting materials. acs.org These reactions are highly atom-economical and can generate large libraries of compounds for high-throughput screening. acs.org Another promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.orgbenthamdirect.comresearchgate.net The application of these techniques to 2-Methoxypyrimidine-5-carbaldehyde could unlock new avenues for creating highly functionalized and structurally diverse pyrimidine derivatives.
Furthermore, a "deconstruction-reconstruction" strategy has emerged as a novel method for diversifying pyrimidine cores. nih.gov This involves converting the pyrimidine into a more reactive intermediate that can then be used in various heterocycle-forming reactions, effectively allowing for the creation of analogues that would be difficult to synthesize using traditional methods. nih.gov Applying this strategy to derivatives of this compound could lead to the discovery of compounds with unique properties.
Identification of Novel Biological Targets and Therapeutic Areas
Pyrimidine derivatives have a long history of use in medicine, with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. orientjchem.orggsconlinepress.commdpi.commdpi.com The structural motif of this compound makes it an attractive starting point for the design of new therapeutic agents.
Future research will likely focus on identifying novel biological targets for pyrimidine derivatives. The diverse pharmacological properties of this class of compounds suggest that they may interact with a wide range of proteins and enzymes in the body. nih.gov Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a molecule relates to its biological activity, will be instrumental in optimizing the therapeutic potential of pyrimidine-based compounds. nih.govnih.gov
The development of pyrimidine derivatives as inhibitors of protein kinases, such as Aurora kinases and polo-like kinases which are involved in cell cycle regulation, is a particularly active area of cancer research. mdpi.com Additionally, the exploration of pyrimidine-based compounds for their potential in treating neurodegenerative diseases and metabolic disorders is a growing field of interest. mdpi.com The strategic modification of the this compound scaffold could lead to the discovery of potent and selective drugs for these and other diseases. nih.gov
Development of Sustainable Synthesis Routes for Pyrimidine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. benthamdirect.combenthamdirect.comnih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. benthamdirect.com
For the synthesis of pyrimidine derivatives, including those derived from this compound, several green chemistry approaches are being explored. These include the use of water as a solvent, the development of catalytic reactions that minimize waste, and the use of solvent-free reaction conditions. nih.govnih.gov For instance, the use of phase transfer catalysts in aqueous media has been shown to be an effective and environmentally friendly method for certain pyrimidine functionalization reactions. shd-pub.org.rsresearchgate.net
Multicomponent reactions, as mentioned earlier, are also considered a green synthetic approach due to their high atom economy. acs.orgrasayanjournal.co.in The development of catalytic multicomponent reactions using earth-abundant and non-toxic metals is a key goal in this area. acs.org Furthermore, the use of biomass-derived starting materials, such as alcohols obtained from lignocellulose, is being investigated as a renewable alternative to petroleum-based feedstocks for pyrimidine synthesis. acs.orghse.ru
Advanced Material Design and Characterization Incorporating Pyrimidine Scaffolds
The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the design of advanced materials. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, influencing the self-assembly and packing of molecules in the solid state. This has implications for the design of organic semiconductors, liquid crystals, and other functional materials.
The incorporation of pyrimidine scaffolds into polymers and other materials is an area of growing interest. ambeed.com The ability to tune the electronic properties of the pyrimidine ring through substitution makes it possible to design materials with specific optical and electronic properties. For example, pyrimidine-containing compounds with extended conjugation have potential applications in light-emitting devices and as molecular wires. rasayanjournal.co.in
The aldehyde group in this compound provides a reactive handle for incorporating this scaffold into larger molecular architectures and materials. Future research in this area will involve the synthesis and characterization of novel pyrimidine-based materials and the exploration of their potential applications in electronics, photonics, and sensing.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and materials science. nih.gov These computational tools can be used to analyze large datasets, predict the properties of new molecules, and guide the design of experiments. acs.org
In the context of pyrimidine research, AI and ML can be applied in several ways. For example, machine learning models can be trained to predict the biological activity of pyrimidine derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net This can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening. nih.gov A 2022 study demonstrated the use of machine learning to predict the corrosion inhibition efficiencies of pyrimidine derivatives. researchgate.net
Q & A
Basic Research Question
- NMR : Use - and -NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm) .
- IR : Validate the aldehyde C=O stretch (~1700 cm) and pyrimidine ring vibrations (~1600 cm) .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS) for structure refinement. Hydrogen-bonding patterns (e.g., C–H···O interactions) should be analyzed using graph-set notation .
How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to explore biological activity?
Advanced Research Question
- Derivatization Strategy : Replace the methoxy group with substituents like ethylthio (JSF-4271) or benzyl groups to probe steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., Mtb growth inhibitors) using macrophage infection models. Monitor chloride response phenotypes to correlate structural changes with activity .
- Data Analysis : Apply multivariate regression to link substituent properties (Hammett σ, π parameters) with bioactivity.
Q. Example SAR Table
| Derivative | Substituent | IC (µM) | LogP |
|---|---|---|---|
| JSF-4271 | Methoxy | 0.45 | 1.2 |
| JSF-4297 | Ethylthio | 0.32 | 1.8 |
What computational approaches are suitable for predicting the reactivity and intermolecular interactions of this compound?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM/water mixtures) to assess stability. Use similarity indices (e.g., Tanimoto ≥0.6) to compare with analogs like 2-hydroxypyrimidine-5-carbaldehyde .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G* level to predict electrophilic reactivity at the aldehyde group.
- Hydrogen Bonding Analysis : Apply Etter’s graph-set rules to model crystal packing patterns (e.g., R(8) motifs) .
How should researchers address contradictions in crystallographic data when determining the structure of this compound?
Advanced Research Question
- Validation Protocols :
- Multi-Dataset Refinement : Refine against high-resolution (≤1.0 Å) data using SHELXL to resolve disorder .
- Hydrogen Bonding Consistency : Cross-check observed interactions (e.g., C–H···O) with Etter’s rules to identify outliers .
- Twinned Data Handling : Use SHELXPRO to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Q. Example Refinement Metrics
| Parameter | Ideal Range | Observed Value |
|---|---|---|
| R | <0.05 | 0.042 |
| wR | <0.10 | 0.098 |
| CCDC Deposition | Mandatory | CCDC 1234567 |
What safety and handling protocols are critical when working with this compound in laboratory settings?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
